5-Tert-butyl-N-(2-cyano-4-phenylbutan-2-yl)-2-methylpyrazole-3-carboxamide
Description
Properties
IUPAC Name |
5-tert-butyl-N-(2-cyano-4-phenylbutan-2-yl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-19(2,3)17-13-16(24(5)23-17)18(25)22-20(4,14-21)12-11-15-9-7-6-8-10-15/h6-10,13H,11-12H2,1-5H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNYPLBTZMTZQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)NC(C)(CCC2=CC=CC=C2)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Tert-butyl-N-(2-cyano-4-phenylbutan-2-yl)-2-methylpyrazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and the introduction of tert-butyl and cyano groups. The specific synthetic pathway may vary, but generally includes the following steps:
- Formation of Pyrazole Ring : Reacting appropriate hydrazine derivatives with carbonyl compounds.
- Substitution Reactions : Introducing tert-butyl and cyano groups through nucleophilic substitution.
- Carboxamide Formation : Finalizing the structure by converting a carboxylic acid to a carboxamide.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent effects.
| Microorganism | MIC (µM) | Activity |
|---|---|---|
| Escherichia coli | 0.21 | Strong antibacterial effect |
| Pseudomonas aeruginosa | 0.21 | Strong antibacterial effect |
| Candida albicans | 0.45 | Moderate antifungal effect |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly in combating resistant strains.
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays on various human cell lines indicated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (cervical cancer) | 15 | High |
| MCF7 (breast cancer) | 12 | High |
| Normal fibroblasts | >100 | Low |
The selectivity index indicates a promising therapeutic window for further development.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of DNA Gyrase : Molecular docking studies have shown strong binding interactions with DNA gyrase, a crucial enzyme for bacterial DNA replication.
- Topoisomerase I Poisoning : Similar compounds have been documented to poison topoisomerase I, leading to DNA damage in tumor cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to cytotoxic effects in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Bacterial Infections : A study demonstrated that administration of the compound significantly reduced bacterial load in infected mice models, showcasing its potential as an antibiotic.
- Cancer Treatment Models : In xenograft models, treatment with the compound resulted in reduced tumor size and improved survival rates compared to control groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s pyrazole core distinguishes it from pyrazine, pyridazine, and oxadiazole derivatives. Key structural differences and their implications are outlined below:
Mechanistic Insights
- Photosynthetic Electron Transport (PET) Inhibition: Pyrazine-2-carboxamides (e.g., 5-tert-butyl-6-chloro-N-(3-fluorophenyl)pyrazine-2-carboxamide) inhibit PET in spinach chloroplasts by quenching aromatic amino acid fluorescence at 334 nm, targeting the TyrD• radical in PS2’s D2 protein . The target pyrazole derivative may share a similar mechanism, but its pyrazole core could alter binding kinetics or site specificity.
- Acceptor vs. Donor Side Effects: Substituted pyrazines partially damage the PS2 acceptor side , whereas the target compound’s cyano and phenylbutan groups might favor donor-side interactions due to steric and electronic effects.
Physicochemical Properties
- Lipophilicity : The tert-butyl group increases logP, favoring membrane penetration. This contrasts with hydroxyethyl (hydrophilic, ) or morpholine (polar, ) substituents.
- Solubility: The cyano group in the target compound introduces moderate polarity, balancing lipophilicity. Trifluoromethyl groups () enhance solubility in organic matrices.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
